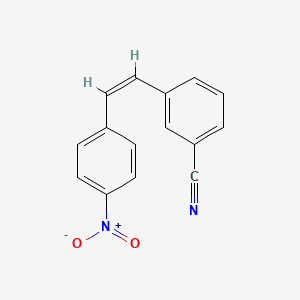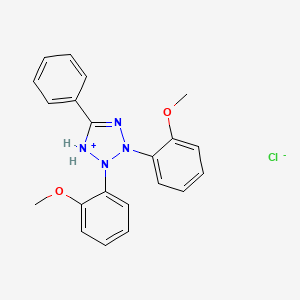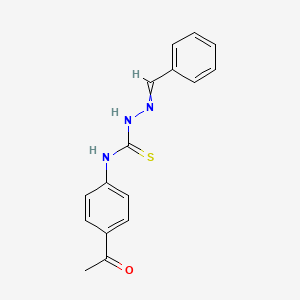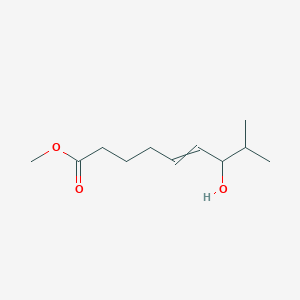
(Z)-3-Cyano-4'-nitrostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Cyano-4’-nitrostilbene is an organic compound characterized by the presence of a cyano group and a nitro group attached to a stilbene backbone. Stilbenes are a group of compounds known for their applications in organic electronics, photonics, and as intermediates in the synthesis of various organic materials. The (Z)-configuration indicates that the cyano and nitro groups are on the same side of the double bond, which can influence the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Cyano-4’-nitrostilbene typically involves the Wittig reaction, which is a well-known method for forming carbon-carbon double bonds. The reaction involves the use of a phosphonium ylide and an aldehyde or ketone. For (Z)-3-Cyano-4’-nitrostilbene, the starting materials are usually 4-nitrobenzaldehyde and a suitable phosphonium ylide derived from 3-cyanobenzyl bromide. The reaction is carried out in a polar aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of (Z)-3-Cyano-4’-nitrostilbene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Cyano-4’-nitrostilbene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Reduction: (Z)-3-Cyano-4’-aminostilbene.
Oxidation: (Z)-3-Carboxy-4’-nitrostilbene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
(Z)-3-Cyano-4’-nitrostilbene is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.
Biology and Medicine
In biological research, derivatives of (Z)-3-Cyano-4’-nitrostilbene are studied for their potential as fluorescent probes and imaging agents due to their photophysical properties.
Industry
In the industrial sector, (Z)-3-Cyano-4’-nitrostilbene is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its unique electronic properties make it suitable for applications in optoelectronics.
Mechanism of Action
The mechanism of action of (Z)-3-Cyano-4’-nitrostilbene in its various applications depends on its chemical structure. In photophysical applications, the compound absorbs light and undergoes electronic transitions that result in fluorescence. The presence of the cyano and nitro groups influences the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-3-Cyano-4’-nitrostilbene: The (E)-isomer has the cyano and nitro groups on opposite sides of the double bond, leading to different physical and chemical properties.
4-Cyano-4’-nitrostilbene: Lacks the (Z)-configuration, which affects its reactivity and applications.
3-Cyano-4’-aminostilbene: A reduction product of (Z)-3-Cyano-4’-nitrostilbene with different chemical properties.
Uniqueness
(Z)-3-Cyano-4’-nitrostilbene is unique due to its (Z)-configuration, which influences its electronic properties and reactivity. This configuration can lead to different photophysical behaviors compared to its (E)-isomer, making it valuable in specific applications such as organic electronics and fluorescent probes.
Properties
CAS No. |
159394-72-6 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-[(Z)-2-(4-nitrophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-14-3-1-2-13(10-14)5-4-12-6-8-15(9-7-12)17(18)19/h1-10H/b5-4- |
InChI Key |
TUDDRKKJHAHZAS-PLNGDYQASA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C\C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)
![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)



![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)



![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)


![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)

